molecular formula C8H10FN B1318763 2-Fluoro-5-methylbenzylamine CAS No. 93071-82-0

2-Fluoro-5-methylbenzylamine

Cat. No.: B1318763
CAS No.: 93071-82-0
M. Wt: 139.17 g/mol
InChI Key: YPEIWDJFBUWQRL-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzylamine is a chemical compound with the empirical formula C8H10FN . It has a molecular weight of 139.17 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The SMILES string of this compound is CC1=CC=C(C(CN)=C1)F . The InChI is 1S/C8H10FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Prodrug Development : Peng et al. (2016) discuss the development of O-(substituted benzyl) phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine for treating hepatocellular carcinoma. Their research highlights an orally bioavailable and liver-targeted lead compound derived from this class of compounds, showing significant tumor growth inhibition in a mouse xenograft model (Peng et al., 2016).

  • Synthesis of Enantiomers : Ziółkowski et al. (1999) utilized (S)-(−)-α-Methylbenzylamine as a chiral auxiliary in the enantiodivergent synthesis of simple isoquinoline alkaloids. This process enabled the production of both enantiomers of N-acetylcalycotomine with good enantiomeric excess, demonstrating the compound's utility in stereoselective synthesis (Ziółkowski et al., 1999).

  • Heterogeneous Oxidants : Kassaee et al. (2004) synthesized N-Methylbenzylammonium fluorochromate(VI) (MBAFC) and demonstrated its selective oxidation efficiency in converting aryl alcohols to aldehydes and ketones. This compound's absorption on silica gel significantly enhances its durability and efficiency (Kassaee et al., 2004).

  • Crystallography and Enzyme Inhibition : Stallings et al. (1980) determined the absolute configuration of a fluorocitrate isomer that inhibits aconitase using crystallographic methods. Their study involved the complex of the diethyl ester of (+)-erythro-fluorocitrate with (−)-methylbenzylamine, providing insights into the inhibitory mechanism of this compound (Stallings et al., 1980).

  • Organometallic Chemistry : Kong et al. (2018) reported on an iridium(III) complex containing 3-fluoro-N-methylbenzylamine ligands. The structure of this complex was elucidated using X-ray crystallography and NMR spectroscopy, illustrating the compound's potential in organometallic synthesis (Kong et al., 2018).

  • Synthesis of Antitumor Molecules : Wang and Guengerich (2012) explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules. They highlighted the roles of various cytochrome P450 enzymes in activating and deactivating these molecules, providing insights into their antitumor properties (Wang & Guengerich, 2012).

  • Pharmaceutical Synthesis : Perlow et al. (2007) reported practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine and related compounds. These syntheses are significant for pharmaceutical applications where specific sulfone and sulfonamide derivatives are required (Perlow et al., 2007).

Safety and Hazards

2-Fluoro-5-methylbenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause burns of eyes, skin, and mucous membranes . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEIWDJFBUWQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292411
Record name 2-Fluoro-5-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-82-0
Record name 2-Fluoro-5-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93071-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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